![molecular formula C8H6FNO2 B1393117 (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1186310-91-7](/img/structure/B1393117.png)
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol
Descripción general
Descripción
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol, also known as 5-Fluoropyridin-2-ylmethanol, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular formula of C6H5FNO2. It is widely used in the synthesis of a variety of compounds and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
5-HT1A Receptor Agonists
A study by Vacher et al. (1999) focused on improving oral bioavailability of 5-HT1A receptor agonists, a class of compounds that includes derivatives of pyridinemethylamine. The incorporation of a fluorine atom in these compounds enhanced their 5-HT1A agonist activity, indicating their potential in treating conditions such as depression (Vacher et al., 1999).
P2X7 Antagonists in Mood Disorders
Research by Chrovian et al. (2018) explored the synthesis of tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives, which are P2X7 antagonists. These compounds, which include (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol derivatives, were examined for their potential in treating mood disorders (Chrovian et al., 2018).
Applications in Chemistry and Materials Science
Catalysis and Ethylene Oligomerization
A study by Kermagoret and Braunstein (2008) discussed the use of nickel complexes with pyridin-2-yl)methanol for catalyzing ethylene oligomerization. This research highlights the potential application of these compounds in industrial catalysis (Kermagoret & Braunstein, 2008).
Polymer Solar Cells
Chen et al. (2017) developed alcohol-soluble conjugated polymers incorporating pyridine for use as cathode interfacial layers in polymer solar cells. This research underscores the role of pyridine derivatives in enhancing the efficiency of solar cells (Chen et al., 2017).
Theoretical and Computational Studies
- Theoretical Analysis: A theoretical study by Trivedi (2017) on similar compounds, including (4-fluorophenyl)(pyridine-2yl) methanol, used density functional theory to understand the molecule's active sites and structure-activity relationships. This indicates the importance of computational chemistry in understanding the properties of such compounds (Trivedi, 2017).
Propiedades
IUPAC Name |
(5-fluorofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVIXKYMXGFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674108 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
CAS RN |
1186310-91-7 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
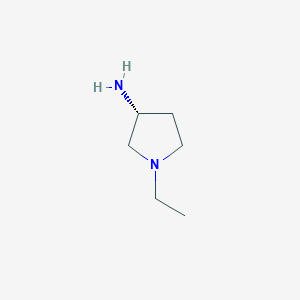

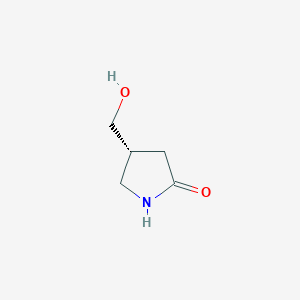

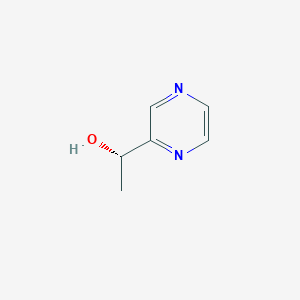


![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
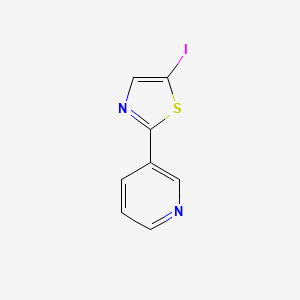
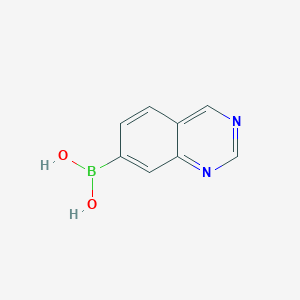

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)